1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

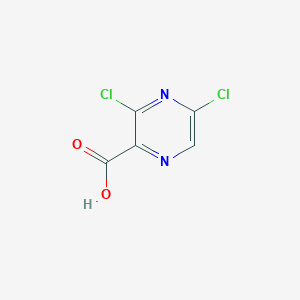

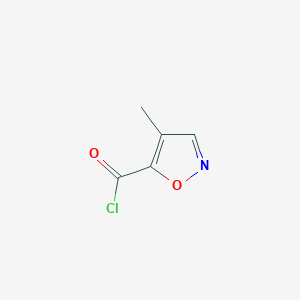

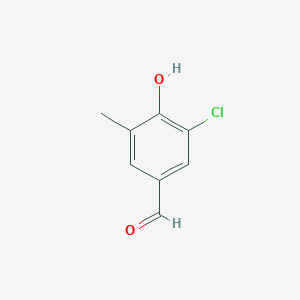

The compound "1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their significance in biological systems and their utility in medicinal chemistry as building blocks for various pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the condensation of 3-hydroxyamino-3-methylbutan-2-one or 3-ethyl-3-hydroxyamino-pentan-2-one with aldehydes and ammonia can lead to the formation of 1-hydroxy-4-methyl-2,5-dihydroimidazoles, which upon oxidation yield 5-methyl-4H-imidazole 3-oxides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

Imidazole derivatives exhibit a variety of molecular structures, often influenced by substituents on the imidazole ring. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates demonstrate diverse supramolecular structures, ranging from one-dimensional chains to three-dimensional frameworks, depending on the nature of the substituents and the presence of hydrogen bonds . The specific molecular structure of this compound would likely be influenced by the ethyl and methyl groups and the aldehyde functionality.

Chemical Reactions Analysis

Imidazole derivatives are reactive and can participate in various chemical reactions. For instance, 5-imidazole-carbaldehydes can be used as precursors for the synthesis of other imidazolium derivatives . They can also undergo reactions with different reagents to form benzoxazole, benzothiazole, and benzoimidazole derivatives . The aldehyde group in this compound would be expected to be quite reactive, allowing for further functionalization and the formation of new compounds.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives like 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde are crucial in medical chemistry. A study by Orhan et al. (2019) demonstrates their use in synthesizing new derivatives, such as the 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which can act as a precursor for other imidazolium derivatives. These compounds potentially possess biological activities and are used in synthesizing benzoxazole, benzothiazole, and benzoimidazole derivatives (Orhan, Kose, Alkan, & Öztürk, 2019).

Catalytic Applications

The compound's derivatives are utilized in copper-catalyzed oxidative coupling reactions, as described by Li et al. (2015). This process results in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, highlighting the compound's role in facilitating reactions under mild conditions and contributing to high atom economy (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).

Conversion and Reactivity Studies

Manjunatha and Puttaswamy (2016) conducted a kinetic and mechanistic study on the oxidative conversion of imidazoles like this compound to corresponding imidazolones. This study offers insights into the reactivity and conversion pathways of these imidazoles under various conditions (Manjunatha & Puttaswamy, 2016).

Structural Analysis in Complexes

Ofori et al. (2016) explored silver imidazolecarbaldehyde oxime complexes, including derivatives of this compound. Their research provides valuable information on the structural and computational analysis of these complexes, revealing insights into intra- and intermolecular interactions (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).

Antimicrobial Potential

Bhat et al. (2016) synthesized new compounds using derivatives of this compound, displaying broad-spectrum antimicrobial activities. This indicates the compound's potential application in developing antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Mechanism of Action

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of EMIC and similar compounds could be in the development of novel drugs.

properties

IUPAC Name |

1-ethyl-5-methylimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-6(2)4-8-7(9)5-10/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJQMXMAUUUSKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246640 |

Source

|

| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

624746-78-7 |

Source

|

| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624746-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)